molecular formula C19H18N4O4S2 B15033602 3-[(5Z)-5-{[9-methyl-4-oxo-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[9-methyl-4-oxo-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B15033602
M. Wt: 430.5 g/mol
InChI Key: XOEKQMYQRMRSCF-RAXLEYEMSA-N
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Description

3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine ring and the propanoic acid moiety. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may introduce new functional groups into the molecule.

Scientific Research Applications

3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
  • **3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

Uniqueness

The uniqueness of 3-[(5Z)-5-({9-METHYL-4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C19H18N4O4S2/c1-3-7-20-15-12(17(26)22-8-4-5-11(2)16(22)21-15)10-13-18(27)23(19(28)29-13)9-6-14(24)25/h3-5,8,10,20H,1,6-7,9H2,2H3,(H,24,25)/b13-10-

InChI Key

XOEKQMYQRMRSCF-RAXLEYEMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC=C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC=C

Origin of Product

United States

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